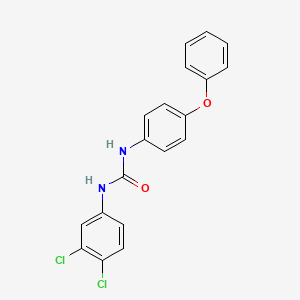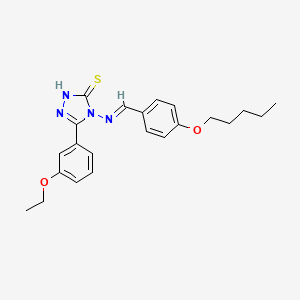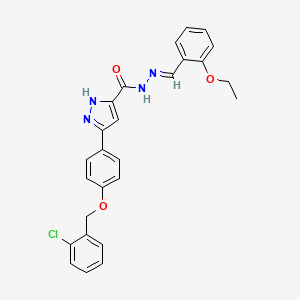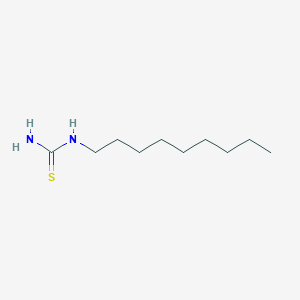![molecular formula C22H18N4S B12007447 4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12007447.png)
4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, often referred to as m-MTDATA , is a starburst π-conjugated molecule. Its chemical formula is C₅₇H₄₈N₄ . m-MTDATA is widely used in optoelectronic devices due to its excellent electron-donor characteristics . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Vorbereitungsmethoden
Synthetic Routes:: m-MTDATA can be synthesized using various methods. One common approach involves the reaction of triphenylamine (TPA) building blocks. The specific synthetic route may vary, but it typically includes the condensation of N-phenyl-3-methylbenzenamine with biphenyl-4-carbaldehyde. The resulting compound undergoes cyclization to form m-MTDATA.
Reaction Conditions:: The reaction conditions for m-MTDATA synthesis depend on the specific protocol used. Solvents, temperatures, and catalysts play crucial roles in achieving high yields.
Industrial Production:: While industrial-scale production details are proprietary, laboratories and manufacturers optimize the synthesis for large-scale production to meet commercial demands.
Analyse Chemischer Reaktionen
Reaction Types:: m-MTDATA can participate in various chemical reactions, including oxidation, reduction, and substitution. Its π-conjugated system allows for diverse reactivity.
Common Reagents and Conditions::Oxidation: Oxidizing agents like peroxides or metal oxides.
Reduction: Reducing agents such as hydrides (e.g., LiAlH₄).
Substitution: Halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., amines).
Major Products:: The specific products depend on the reaction type. For example:
- Oxidation: Formation of imine or amine oxide derivatives.
- Reduction: Generation of amine or hydrazine derivatives.
- Substitution: Replacement of hydrogen atoms with halogens or other groups.
Wissenschaftliche Forschungsanwendungen
m-MTDATA finds applications in various fields:
Organic Electronics: Used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Sensors: Its electron-donating properties make it suitable for chemical sensors.
Photovoltaics: Enhances charge transport in solar cells.
Wirkmechanismus
m-MTDATA’s effects stem from its electron-donating ability. It facilitates charge transport, improving device performance. Molecular targets and pathways depend on the specific application (e.g., OLEDs, sensors).
Vergleich Mit ähnlichen Verbindungen
While m-MTDATA is unique due to its starburst structure, similar compounds include:
Triphenylamine (TPA): The parent compound from which m-MTDATA is derived.
Other π-Conjugated Materials: Such as carbazoles, fluorenes, and phenothiazines.
Eigenschaften
Molekularformel |
C22H18N4S |
|---|---|
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
3-(4-methylphenyl)-4-[(E)-(4-phenylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H18N4S/c1-16-7-11-20(12-8-16)21-24-25-22(27)26(21)23-15-17-9-13-19(14-10-17)18-5-3-2-4-6-18/h2-15H,1H3,(H,25,27)/b23-15+ |
InChI-Schlüssel |
SNGFOGOQMDVBJC-HZHRSRAPSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12007364.png)
![1',3'-Dihydrospiro[1,3-dioxolane-2,2'-indene]](/img/structure/B12007370.png)
![[3-(4-chlorobenzoyl)oxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12007378.png)

![N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide](/img/structure/B12007395.png)






![N-Methyl-N-[(methylsulfanyl)carbonothioyl]glycine](/img/structure/B12007444.png)

![N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]glycine](/img/structure/B12007458.png)
